7.5-Fold Weaker hERG Channel Inhibition Reduces Confounding Cardiotoxicity in Safety Studies
In a direct head-to-head study on cloned human cardiac ion channels, N-Desmethyl loperamide was a much weaker inhibitor of the hERG potassium channel compared to its parent drug, loperamide [1]. This quantitative difference in potency is critical for studies designed to isolate mechanisms of cardiotoxicity.
| Evidence Dimension | hERG channel inhibition potency |
|---|---|
| Target Compound Data | 7.5-fold weaker inhibition |
| Comparator Or Baseline | Loperamide (reference inhibitor) |
| Quantified Difference | 7.5-fold lower potency |
| Conditions | Cloned human cardiac ion channels (hERG) in vitro |
Why This Matters
For researchers modeling loperamide-induced cardiotoxicity, dLop's significantly lower hERG affinity allows for cleaner dissection of parent vs. metabolite contributions to QT prolongation, a key procurement criterion for toxicology labs.
- [1] Vaz, R. J., Kang, J., Luo, Y., & Rampe, D. (2018). Molecular determinants of loperamide and N-desmethyl loperamide binding in the hERG cardiac K+ channel. Bioorganic & Medicinal Chemistry Letters, 28(3), 446–451. https://doi.org/10.1016/j.bmcl.2017.12.020 View Source
